
2-(2-Thienyl)benzoic acid
Overview
Description
2-(2-Thienyl)benzoic acid is an organic compound that features a benzoic acid moiety substituted with a thienyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(2-Thienyl)benzoic acid typically involves the condensation of o-cyanobenzyl phosphate with thiophene derivatives, followed by hydrolysis. This method is preferred due to its high yield and cost-effectiveness . Another common method involves the use of 2-chloromethyl thiophene and triethyl-phosphite, which undergoes a rearrangement reaction to form the desired product .
Industrial Production Methods: For industrial-scale production, the method involving o-cyanobenzyl phosphate is favored due to its mild reaction conditions and lower production costs. This method is suitable for large-scale synthesis, ensuring the availability of raw materials and maintaining high yields .
Chemical Reactions Analysis
Condensation Reactions
2-(2-Thienyl)benzoic acid derivatives undergo acid-catalyzed condensation with aldehydes to form hydrazones. For example:
Reaction Component | Conditions | Yield | Product Characterization |
---|---|---|---|
Hydrazide + Aldehyde | HCl (2 drops), ethanol, 2–3 h, RT | 71% | IR: 3206 cm⁻¹ (NH), 1644 cm⁻¹ (C=O) |
This reaction is critical for generating bioactive hydrazone derivatives, with the thienyl group influencing electronic properties and regioselectivity.
Ortho-Iodination
Iridium-catalyzed iodination of benzoic acid derivatives has been studied under base-free conditions. Key findings include:
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Solvent Effects :
Solvent pKa Yield (%) HFIP 9.3 77 TFE 12.4 85 TFA 0.2 40 -
Mechanistic Insights :
For this compound, the electron-rich thienyl group may direct iodination to the ortho position relative to the carboxyl group, though experimental validation is required.
Comparative Reactivity
The thienyl substituent’s electron-donating effects alter reactivity compared to simpler benzoic acids:
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Steric and Electronic Influence :
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Thienyl groups increase steric hindrance, potentially slowing nucleophilic substitutions.
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Enhanced electron density may favor electrophilic aromatic substitution at specific positions.
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Scientific Research Applications
2-(2-Thienyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Thienyl)benzoic acid involves its interaction with specific molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 2-(2-Thienyl)acetic acid
- 2-(2-Thienyl)propionic acid
- 2-(2-Thienyl)butanoic acid
Comparison: 2-(2-Thienyl)benzoic acid is unique due to the presence of the benzoic acid moiety, which imparts distinct chemical properties compared to its acetic, propionic, and butanoic acid counterparts. The benzoic acid group enhances the compound’s ability to participate in aromatic interactions, making it more suitable for certain applications in medicinal chemistry and materials science .
Biological Activity
2-(2-Thienyl)benzoic acid is an organic compound characterized by a benzoic acid moiety with a thienyl substituent. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical formula of this compound is C₁₁H₈O₂S, with a molecular weight of approximately 204.25 g/mol. The presence of the thienyl group allows for unique interactions in biological systems, particularly through π-π stacking and hydrogen bonding mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The thienyl moiety can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acids, modulating enzyme or receptor activities. This multifaceted interaction profile suggests potential applications in drug design and development.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit significant antimicrobial properties. A study evaluating various benzoic acid derivatives demonstrated that compounds with structural similarities to this compound showed effective inhibition against Mycobacterium tuberculosis with IC₉₀ values indicating potent activity .
Compound | IC₉₀ (μg/mL) | Selectivity Index (SI) |
---|---|---|
4f | 7.57 | 0.39 |
4g | 2.96 | 1.05 |
These findings highlight the potential of this compound as a lead structure for developing new antimycobacterial agents.
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases. The mechanism involves the modulation of signaling pathways associated with inflammation, although specific pathways remain to be fully elucidated.
Study on Antimycobacterial Activity
A notable study synthesized several derivatives based on thienyl and benzoic acid frameworks and evaluated their antimycobacterial activities against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory effects, establishing a foundation for further exploration into the therapeutic potential of thienyl-substituted benzoic acids .
Evaluation of Cytotoxicity
In parallel studies assessing cytotoxicity, compounds derived from this compound were tested against various mammalian cell lines. The selectivity index calculated from these assays supports the notion that while these compounds are effective against bacterial targets, they exhibit low toxicity to mammalian cells, making them suitable candidates for further development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(2-Thienyl)benzoic acid, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves coupling reactions between thiophene derivatives and benzoic acid precursors. For example, Suzuki-Miyaura cross-coupling or Ullmann-type reactions can introduce the thienyl group to the benzoic acid backbone. Reaction conditions such as temperature (e.g., 80–120°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., DMF vs. THF) critically impact yield and purity. Impurities often arise from incomplete deprotection of carboxyl groups or residual palladium catalysts, necessitating post-synthesis purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer :
- FT-IR : Confirms carboxyl (C=O stretch ~1700 cm⁻¹) and thienyl (C-S stretch ~700 cm⁻¹) functional groups.
- NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.0 ppm) and thiophene protons (δ 6.5–7.0 ppm). ¹³C NMR distinguishes carboxyl carbons (~170 ppm) and aromatic carbons.
- LC-MS : Quantifies molecular weight (e.g., [M+H]⁺ at m/z 219) and detects impurities. High-resolution LC-MS platforms (e.g., Q-TOF) are recommended for structural confirmation .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice. Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives to enhance pharmacological activity?
- Answer : Derivative optimization involves:
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the benzoic acid to improve metabolic stability.
- Metal Coordination : Utilize the carboxyl group to form metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺, Zn²⁺), which may enhance bioavailability or catalytic activity .
- Enzymatic Assays : Screen derivatives against target enzymes (e.g., α-glucosidase) to identify potent inhibitors for antidiabetic applications .
Q. What strategies are recommended for resolving contradictions in crystallographic and spectroscopic data during structural elucidation?
- Answer :
- Multi-Technique Validation : Combine single-crystal X-ray diffraction (validates bond lengths/angles) with 2D NMR (e.g., COSY, HSQC) to resolve ambiguities in aromatic proton assignments.
- Computational Chemistry : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts or IR spectra, comparing them with experimental data .
Q. What are the challenges in elucidating the metabolic pathways of this compound in preclinical models?
- Answer : Key challenges include:
- Metabolite Identification : Use LC-MS/MS with isotopically labeled standards to trace hydroxylated or glucuronidated metabolites.
- Species-Specific Variability : Compare metabolic stability in human vs. rodent liver microsomes to assess translational relevance.
- Pathway Analysis : Employ metabolomics software (e.g., XCMS Online) to map phase I/II metabolic pathways and identify toxic intermediates .
Q. Methodological Tables
Properties
IUPAC Name |
2-thiophen-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSOQCSYONDNAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408384 | |
Record name | 2-(2-thienyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6072-49-7 | |
Record name | 2-(2-thienyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40408384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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